The compound 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide is a chemical entity that has attracted attention in medicinal chemistry due to its potential therapeutic applications. It features a quinazoline moiety, which is known for its biological activity, particularly in the field of cancer research. The presence of bromine and various aromatic groups in its structure enhances its chemical properties and biological interactions.
This compound can be classified as a benzamide derivative, with a specific focus on its quinazoline structure. It is characterized by the molecular formula and a molecular weight of approximately 525.4 g/mol. The compound's unique structure positions it within a class of compounds that are being investigated for their potential as inhibitors in various biological pathways, including those involved in cancer progression.
The synthesis of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide typically involves several key steps:
This synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide can be represented by its structural formula:
Key features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions at the molecular level.
The compound can undergo several types of chemical reactions:
These reactions are crucial for exploring structure-activity relationships and optimizing the compound for specific therapeutic targets.
The mechanism of action for 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific biological targets:
Understanding this mechanism is essential for developing effective therapeutic strategies and predicting potential side effects.
The physical properties of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide include:
Chemical properties include:
These properties are critical for handling, storage, and formulation into pharmaceutical products.
The applications of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide span various fields:
The compound "4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide" belongs to a class of hybrid molecules integrating quinazoline and benzamide pharmacophores. Its IUPAC name systematically describes its atomic connectivity:
Table 1: Structural Identifiers of the Compound
Property | Value | |
---|---|---|
IUPAC Name | 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethylphenyl)benzamide | |
CAS Number | 313399-06-3 | |
Molecular Formula | C₂₉H₂₃BrN₄O | |
Molecular Weight | 523.42 g/mol | |
SMILES | Brc1ccc2c(c1)c(nc(n2)Nc1ccc(cc1)C(=O)Nc1c(C)cccc1C)c1ccccc1 | |
Key Fragments | Quinazoline, benzamide, bromophenyl, dimethylaniline | [2] [4] |
Quinazoline derivatives are privileged scaffolds in medicinal chemistry due to their target versatility and pharmacological profiles:
Table 2: Pharmacological Activities of Representative Quinazoline Hybrids
Hybrid Structure | Biological Activity | Mechanism | Reference |
---|---|---|---|
Erlotinib-alkylphospholipid conjugate | IC₅₀ = 0.59 μM (MCF-7) | EGFR inhibition + membrane disruption | [3] |
Benzenesulfonamide-quinazolinone | 63% EGFR inhibition (vs. erlotinib’s 68%) | Dual EGFR/HER2 blockade | [3] |
Thiazole-quinazolinone | IC₅₀ = 10–12 μM (PC-3, HT-29) | Tubulin polymerization inhibition | [8] |
Bromine and aromatic groups critically modulate the compound’s drug-like properties:
Table 3: Impact of Substituents on Quinazoline-Bioactivity
Substituent | Position | Effect on Bioactivity | Example | |
---|---|---|---|---|
Bromine (Br) | Quinazoline C-6 | ↑ Binding to hydrophobic kinase pockets; ↑ IC₅₀ by 2–5× | 45.7 μM vs. 28.3 μM in breast cancer lines | |
Phenyl | Quinazoline C-4 | ↑ Planarity for DNA intercalation | Enhanced EGFR inhibition vs. aliphatic analogs | |
2,4-Dimethylphenyl | Benzamide N-atom | ↓ CYP450 metabolism; ↑ tumor selectivity | 70% reduction in metabolic clearance | [4] [6] [10] |
Compound Names in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7